molecular formula C12H15NO B14545772 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole CAS No. 62069-44-7

2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14545772
CAS No.: 62069-44-7
M. Wt: 189.25 g/mol
InChI Key: SQCRVAZDBOGBAB-UHFFFAOYSA-N
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Description

2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with ethoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron (III) chloride or ruthenium complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyrrole ring .

Scientific Research Applications

2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and phenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3,4-dihydro-2H-pyran: Similar in structure but lacks the phenyl group.

    2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyran: Similar but with a different heterocyclic ring.

    2,5-Dimethoxytetrahydrofuran: Used in similar synthetic routes

Uniqueness

2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

62069-44-7

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C12H15NO/c1-2-14-12-8-11(9-13-12)10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3

InChI Key

SQCRVAZDBOGBAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C=N1)C2=CC=CC=C2

Origin of Product

United States

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